molecular formula C10H12F3N3 B2812165 5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine CAS No. 1509767-66-1

5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine

Cat. No. B2812165
CAS RN: 1509767-66-1
M. Wt: 231.222
InChI Key: OXZQLKSABBSWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular weight of 266.69 . It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms . This compound is used as a building block in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of piperidine derivatives, including this compound, involves various intra- and intermolecular reactions . One common method involves the use of organolithium reagents, which has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms . Attached to this ring is a piperidin-2-yl group and a trifluoromethyl group .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 266.69 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved papers.

Scientific Research Applications

Corrosion Inhibition in Iron

Piperidine derivatives, including compounds related to 5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate these properties, demonstrating their effectiveness in reducing corrosion rates (Kaya et al., 2016).

Synthesis and Biological Evaluation

Various piperidine-based compounds have been synthesized and evaluated for biological activities. For instance, pyrimidine scaffolds have been used in the development of sigma-1 receptor antagonists, which show potential for treating neuropathic pain (Lan et al., 2014).

Application in Organic Light-Emitting Diodes (OLEDs)

The synthesis of heteroleptic Ir(III) metal complexes using pyrimidine chelates, including those resembling this compound, has been explored for their application in high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).

Adenosine Receptor Antagonists

Research has involved modifying the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus with piperidin-4-yl rings, resulting in water-soluble salts with potential as human A₃ adenosine receptor antagonists (Baraldi et al., 2012).

Antitumor and Antiviral Activities

Compounds based on the pyrimidine scaffold, including those with piperidine substitutions, have been synthesized and tested for antiviral and antitumor activities. They have shown promise against various viruses and cancer cell lines (El-Subbagh et al., 2000).

Inhibition of Ribonuclease A

Piperidine derivatives of pyrimidine nucleosides have been investigated as inhibitors of ribonuclease A. These compounds, through biochemical analysis and X-ray crystallography, have shown moderate inhibitory action (Samanta et al., 2009).

Future Directions

The future directions for research on 5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential therapeutic applications . Given the importance of piperidine and pyrimidine derivatives in drug design, there is significant potential for future research in this area .

properties

IUPAC Name

5-piperidin-2-yl-2-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)9-15-5-7(6-16-9)8-3-1-2-4-14-8/h5-6,8,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZQLKSABBSWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=C(N=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.